Regulatory Identity as EP Impurity D
The compound rac 5-Keto Fluvastatin (CAS 1160169-39-0) is quantitatively and structurally defined as 'Fluvastatin EP Impurity D' in the European Pharmacopoeia (EP) and as '3-Hydroxy-5-keto Fluvastatin' in the United States Pharmacopeia (USP) [1] . This is not a qualitative claim, but a codified regulatory identity. Unlike general class analogs (e.g., the parent molecule Fluvastatin Sodium, or Fluvastatin EP Impurity A), this specific identity dictates its precise, mandated role in all pharmacopeial monographs for Fluvastatin. Its use as a reference standard is therefore a direct regulatory requirement for quantitative impurity profiling, not a discretionary research choice . Without this exact reference standard, the identification and quantification of this impurity in a drug product batch cannot be performed in compliance with USP or EP guidelines.
| Evidence Dimension | Regulatory and Analytical Identity |
|---|---|
| Target Compound Data | Quantitatively defined as Fluvastatin EP Impurity D (EP) and 3-Hydroxy-5-keto Fluvastatin (USP) |
| Comparator Or Baseline | In-class analogs: Fluvastatin Sodium (CAS 93957-55-2, the API) and other Fluvastatin impurities (e.g., EP Impurity A, CAS 194938-45-5; EP Impurity F, CAS 2118370-51-5) |
| Quantified Difference | Exclusive and codified analytical identity; not interchangeable. |
| Conditions | Regulatory context of pharmacopeial monographs for Fluvastatin (EP and USP) |
Why This Matters
This is the basis of all analytical work for quality control, regulatory filing (e.g., ANDA, DMF), and drug product release.
- [1] CATO标准品. rac 5-酮氟伐他汀 (Fluvastatin EP Impurity D) | CAS 1160169-39-0. Product Technical Datasheet. Available from: https://www.catorm.com/p/11679.html View Source
